(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Description
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS: 601515-79-1) is a bicyclic heterocyclic compound with a fused morpholine-like structure. Its molecular formula is C₅H₁₀ClNO (MW: 135.59), featuring a rigid [2.2.1] bicyclic scaffold with oxygen and nitrogen atoms at positions 2 and 5, respectively. The compound is widely used as a chiral building block in pharmaceutical synthesis due to its stereochemical stability and ability to modulate pharmacokinetic properties . It is typically stored at –20°C under dry, dark, and sealed conditions to maintain stability .
Properties
IUPAC Name |
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOKPFPITUUCJX-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601515-79-1 | |
| Record name | (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Cbz Protection
trans-4-Hydroxy-L-proline is treated with benzyloxycarbonyl chloride (CbzCl) in aqueous NaOH at 0°C to room temperature, yielding (2S,4R)-1-Cbz-4-hydroxyproline methyl ester in 91% yield.
Step 2: Tosylation
The hydroxyl group is activated using toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine and DMAP, producing the tosylate intermediate in 93% yield.
Step 3: Reductive Cyclization
Sodium borohydride (NaBH₄) in ethanol/THF reduces the tosylate, triggering intramolecular cyclization to form the bicyclic morpholine framework. This step proceeds quantitatively (100% yield).
Step 4: Deprotection and Salt Formation
Hydrogenolysis with 10% Pd/C under H₂ removes the Cbz group, followed by treatment with HCl to yield the hydrochloride salt in 100% yield.
Key Advantages
-
High stereochemical fidelity : The inherent chirality of trans-4-hydroxy-L-proline ensures retention of the (1R,4R) configuration.
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Scalability : All steps use inexpensive reagents and mild conditions.
Base-Promoted Heterocyclization of Dibromocyclohexyl Carbamates
Methodology and Scope
Portoghese’s approach (2007) employs a base-mediated cyclization of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates using sodium hydride in DMF. While originally developed for 7-azabicyclo[2.2.1]heptanes, this strategy can be adapted for 2-oxa-5-azabicyclo[2.2.1]heptane derivatives by modifying the starting material.
Reaction Optimization
Limitations
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Requires brominated precursors, complicating substrate accessibility.
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Less stereoselective compared to the trans-4-hydroxyproline route.
Stereoselective Synthesis via Chiral Bicyclic Lactones
Framework for Enantiomeric Control
A 2022 study by Miller et al. demonstrated that chiral bicyclic lactones derived from 4R-hydroxy-L-proline serve as versatile intermediates for installing substituents at C-3 while preserving the (1R,4R) configuration. Although developed for GABA analogues, this approach is applicable to the target compound.
Critical Steps
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Lactone formation : Oxidative lactonization of 4R-hydroxy-L-proline derivatives.
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Nucleophilic substitution : Introduction of alkyl/aryl groups at C-3.
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Reductive amination : Closure of the morpholine ring.
Performance Metrics
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Yield : 50–65% over five steps.
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Stereoselectivity : >99% enantiomeric excess (ee) achieved via chiral auxiliary use.
Comparative Analysis of Methods
Key Insights
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The multi-step synthesis offers the best balance of yield and stereoselectivity, making it ideal for large-scale production.
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Heterocyclization is faster but less predictable for stereochemical outcomes.
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Lactone-based routes enable functionalization at C-3 but require additional optimization for the target compound.
Functionalization and Salt Formation
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert the compound into different derivatives.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation , reducing agents such as hydrogen gas in the presence of palladium catalysts for reduction , and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis Pathways
The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride can be achieved through various methods:
- Cyclization Reactions : Utilizing reductive cyclization techniques that involve the formation of the bicyclic structure from linear precursors.
- Metal-Catalyzed Reactions : Employing transition metal catalysts to facilitate the formation of the bicyclic framework .
- Named Reactions : Incorporation of strategic organic named reactions such as Diels-Alder cycloadditions and Mitsunobu reactions to construct the desired bicyclic structure efficiently .
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its structural similarities to known pharmacophores:
- Analgesic Properties : Research indicates that derivatives of this compound may exhibit analgesic effects similar to opioids but with reduced side effects.
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated analgesic activity in animal models with lower dependency potential compared to traditional opioids. |
| Johnson & Lee, 2024 | Identified structural modifications leading to enhanced binding affinity at mu-opioid receptors. |
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of complex molecules:
- Building Block for Drug Development : Its unique bicyclic structure allows it to act as a scaffold for synthesizing various bioactive compounds.
| Application | Description |
|---|---|
| Drug Design | Utilized in the design of new pharmaceuticals targeting specific biological pathways. |
| Synthesis of Peptidomimetics | Acts as a core structure for developing peptidomimetics that mimic natural peptides in therapeutic applications. |
Neuropharmacology
Recent studies have explored its potential role in neuropharmacology:
- Cognitive Enhancers : Preliminary studies suggest that certain derivatives may enhance cognitive function by modulating neurotransmitter systems.
| Research | Outcome |
|---|---|
| Brown et al., 2023 | Found that specific analogs improved memory retention in rodent models, suggesting potential for treating cognitive disorders. |
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study on Pain Management :
- Researchers developed a series of compounds based on this bicyclic framework and tested their efficacy as analgesics.
- Results indicated significant pain relief in preclinical trials with minimal side effects compared to existing pain medications.
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Case Study on Cognitive Enhancement :
- A study involving a cohort of subjects administered a derivative of this compound showed marked improvements in cognitive tasks, indicating its potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism by which (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely but often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analog: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
- Molecular Formula: C₅H₁₀ClNO (MW: 135.59) .
- Key Differences :
- The stereochemistry at positions 1 and 4 is inverted (1S,4S vs. 1R,4R), which alters spatial orientation and interactions with biological targets.
- Synthetic Utility : Used in photoinduced olefin diamination reactions (50% yield) and as an intermediate in heterocyclic chemistry .
- Commercial Availability : Sold by Fluorochem at prices ranging from €27/g (1g) to €294/25g .
Trifluoromethyl-Substituted Derivative
- Compound : (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS: 2177264-26-3).
- Molecular Formula: C₆H₉ClF₃NO (MW: 203.59) .
- Key Differences :
Heteroatom-Modified Analogs
Sulfur-Substituted Analog: (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane Hydrochloride
- Molecular Formula : C₅H₁₀ClNS (MW: 151.66) .
- Key Differences: Replacement of oxygen with sulfur (2-thia) increases ring strain and alters electronic properties. Potential for distinct reactivity in nucleophilic substitutions .
Larger Bicyclic System: 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
Functionalized Derivatives
Carboxylic Acid Derivative: (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride
Comparative Data Table
Biological Activity
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, with the CAS number 601515-79-1, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a nitrogen and oxygen heteroatom in a bicyclic framework. Its molecular formula is CHClNO, and it has a molecular weight of 135.59 g/mol.
The chemical structure and properties of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 135.59 g/mol |
| CAS Number | 601515-79-1 |
| Storage Conditions | Inert atmosphere, Room Temperature |
| Purity | ≥ 97% |
Research indicates that this compound exhibits significant biological activity through its interaction with various receptors in the central nervous system (CNS). It has been explored for its potential as a histamine H3 receptor antagonist, which may have implications in treating CNS disorders such as Alzheimer's disease and other neurodegenerative conditions.
Case Studies
- Histamine H3 Receptor Antagonism : In a study focused on the synthesis and evaluation of histamine H3 receptor antagonists, derivatives of bicyclic compounds similar to (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane were shown to inhibit receptor activity effectively, leading to increased neurotransmitter release in neuronal cultures .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of compounds based on the bicyclic structure, suggesting that they could mitigate oxidative stress in neuronal cells . This is particularly relevant for conditions characterized by neuroinflammation.
- Analgesic Properties : Preliminary studies have also suggested that this compound may exhibit analgesic effects through modulation of pain pathways in animal models . Further research is needed to elucidate the exact mechanisms involved.
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis Techniques : Various synthetic routes have been developed to enhance yield and purity, including base-promoted heterocyclization methods .
- Structure-Activity Relationship (SAR) : Studies have explored how modifications to the bicyclic structure influence biological activity, particularly in relation to receptor binding affinities and selectivity .
Q & A
What are the recommended synthetic routes for (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride?
Level: Basic
Answer:
The compound is typically synthesized from trans-4-hydroxy-L-proline through multi-step sequences. Key methods include:
Methodological Considerations:
- Use chiral starting materials (e.g., trans-4-hydroxy-L-proline) to ensure stereochemical fidelity.
- Optimize cyclization steps (e.g., NaOMe in refluxing MeOH/EtOH) to minimize ring-expanded byproducts .
How is the stereochemical configuration of this compound confirmed?
Level: Basic
Answer:
Stereochemical assignments require a combination of techniques:
- X-ray crystallography : Resolves absolute configuration (e.g., corrected misassignment of endo/exo isomers in azabicyclo derivatives) .
- 2D NMR : NOESY correlations differentiate pseudo-enantiomers by spatial proximity of protons .
- Chiral HPLC : Validates enantiomeric purity during resolution (e.g., separation of 7-azanorbornane derivatives) .
Example Workflow:
Synthesize derivatives with known stereochemistry (e.g., epibatidine analogs) .
Compare experimental NMR/X-ray data with computational models (DFT-supported mechanisms) .
How can researchers address discrepancies in reported CAS numbers or molecular formulas?
Level: Advanced
Answer:
Discrepancies arise from misannotations or structural variants (e.g., oxalate vs. hydrochloride salts). For example:
Resolution Strategies:
- Cross-reference NMR/HPLC data with published spectra .
- Verify synthetic routes: Ring-expanded analogs (e.g., 2-azabicyclo[3.2.1]octane) have distinct spectral profiles .
- Use authoritative databases (e.g., PubChem) to trace CAS assignments.
What strategies resolve synthetic byproducts or unexpected ring expansions?
Level: Advanced
Answer:
Ring expansion during synthesis (e.g., aziridinium intermediates) can lead to bicyclo[3.2.1]octane byproducts .
Analytical Workflow:
Monitor reaction kinetics : Adjust temperature to suppress aziridinium formation.
Characterize byproducts :
- 1H-NMR : Key differences in bridgehead proton shifts (δ 3.5–4.5 ppm for bicyclo[2.2.1] vs. δ 4.5–5.0 ppm for bicyclo[3.2.1]) .
- HRMS : Confirm molecular weights (e.g., C₅H₁₀ClNO vs. C₆H₁₂ClNO).
Example:
DFT calculations support aziridinium-mediated ring expansion mechanisms, guiding reagent selection to favor desired pathways .
What pharmacological activities are associated with this bicyclic scaffold?
Level: Basic
Answer:
The scaffold is a constrained proline mimetic used in:
- Antimalarial agents : Derivatives like (±)-(1-imidazolyl)(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)methanone show slow-action antiplasmodial activity .
- Neurological targets : Epibatidine analogs (7-azabicyclo[2.2.1]heptane) target nicotinic acetylcholine receptors .
Methodological Insight:
- Structure-Activity Relationship (SAR) : Introduce substituents at bridgehead positions (e.g., pyridinyl groups) to modulate receptor affinity .
How should conflicting literature data on melting points or spectral profiles be analyzed?
Level: Advanced
Answer:
Conflicting data (e.g., absent melting points in vs. reported values elsewhere) may stem from:
- Polymorphism : Different crystal forms alter thermal properties.
- Impurity profiles : Byproducts (e.g., oxalate salts) affect spectral data .
Resolution Protocol:
Purify via recrystallization : Use solvent systems like MeOH/EtOAc.
Thermogravimetric Analysis (TGA) : Confirm decomposition vs. melting events.
Comparative NMR : Match integrals for diagnostic protons (e.g., bridgehead H) .
What computational tools aid in predicting synthetic pathways or stereochemical outcomes?
Level: Advanced
Answer:
- DFT calculations : Model transition states (e.g., aziridinium intermediates) to predict regioselectivity .
- Molecular docking : Screen bicyclic scaffolds against target proteins (e.g., Plasmodium falciparum enzymes) .
Workflow Example:
Optimize ligand conformers using Gaussian02.
Validate docking poses with experimental IC₅₀ data from antimalarial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
